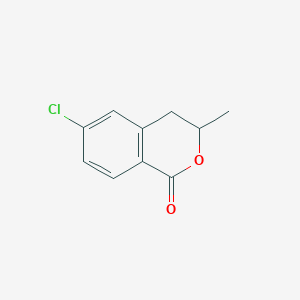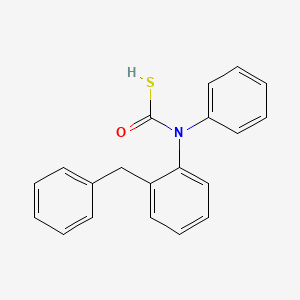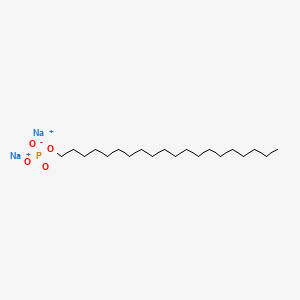
1-Eicosanol, phosphate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Eicosanol, phosphate, sodium salt is a chemical compound that combines the long-chain fatty alcohol 1-eicosanol with a phosphate group and sodium ion
準備方法
Synthetic Routes and Reaction Conditions: 1-Eicosanol, phosphate, sodium salt can be synthesized through the phosphorylation of 1-eicosanol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) as the phosphorylating agents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale phosphorylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-Eicosanol, phosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-eicosanol can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced under specific conditions to form different phosphorus-containing compounds.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate cation exchange.
Major Products Formed:
Oxidation: Eicosanoic acid or eicosanone.
Reduction: Various reduced phosphorus compounds.
Substitution: Compounds with different cations, such as potassium or calcium salts.
科学的研究の応用
1-Eicosanol, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 1-eicosanol, phosphate, sodium salt involves its interaction with biological membranes. The long hydrophobic chain of 1-eicosanol integrates into lipid bilayers, while the phosphate group interacts with the polar head groups of membrane lipids. This dual interaction can influence membrane fluidity and permeability, potentially affecting various cellular processes.
類似化合物との比較
- 1-Octadecanol, phosphate, sodium salt
- 1-Docosanol, phosphate, sodium salt
- 1-Hexadecanol, phosphate, sodium salt
Comparison: 1-Eicosanol, phosphate, sodium salt is unique due to its specific chain length (20 carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer chain analogs. This specific chain length can influence its solubility, melting point, and interaction with biological membranes, making it suitable for particular applications where other compounds may not be as effective.
特性
CAS番号 |
68186-38-9 |
|---|---|
分子式 |
C20H41Na2O4P |
分子量 |
422.5 g/mol |
IUPAC名 |
disodium;icosyl phosphate |
InChI |
InChI=1S/C20H43O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChIキー |
PNWUDAUTDZZNGB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


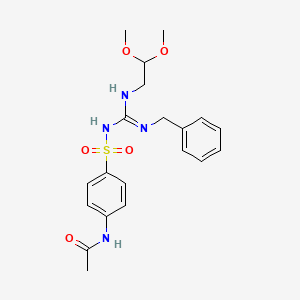
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
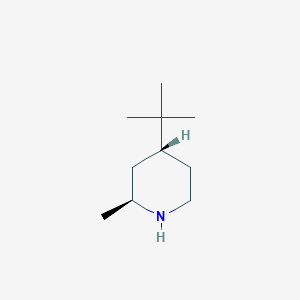
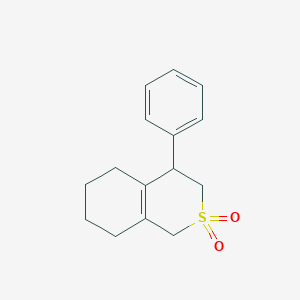
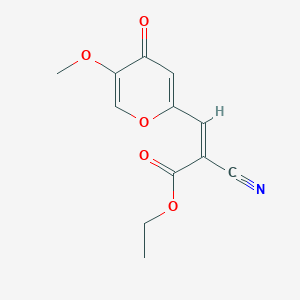
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)


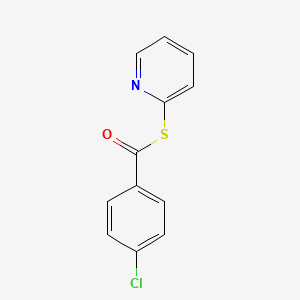


![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
